Picramate de sodium

Vue d'ensemble

Description

Sodium picramate appears as a yellow solid. Toxic by inhalation and skin absorption. Primary hazard is fire with either a minor blast or projection hazard or both, but no mass explosion hazard. May explode under prolonged exposure to heat.

Applications De Recherche Scientifique

Utilisation dans les produits cosmétiques

Le Picramate de sodium est utilisé comme colorant dans les produits cosmétiques à des concentrations allant jusqu'à 1,0% . Il a été constaté qu'il n'était pas irritant pour la peau et les yeux, et un colorant capillaire contenant 0,1 % de this compound s'est avéré non tératogène lorsqu'il est appliqué par voie cutanée .

Potentiel de sensibilisation

Des études indiquent que 0,2 % de this compound peut être un sensibilisant léger chez l'homme . En raison de ce potentiel de sensibilisation, il est recommandé de fixer la limite d'utilisation sûre du this compound dans les produits cosmétiques à 0,1% .

Études de mutagénicité

L'acide picramique, un composant du this compound, s'est avéré mutagène dans le test d'Ames mais non mutagène au locus TK dans les cellules de lymphome de souris, dans le test de létalité dominante chez la souris ou dans le test cytogénétique de la moelle osseuse de souris .

Études de cancérogénicité

Un colorant capillaire oxydant contenant 0,01 % d'acide picramique appliqué chaque semaine pendant 2 ans sur la peau de souris s'est avéré non cancérigène .

Utilisation dans les matériaux énergétiques

Les sels d'acide picramique, y compris le this compound, ont été synthétisés comme matériaux énergétiques potentiels à haute stabilité thermique . Ces composés présentent un intérêt en raison de leur rôle dans l'industrie pétrolière et minière .

Explosifs thermiquement stables

Les sels de rubidium, de césium et de baryum anhydres de l'acide picramique, qui comprennent le this compound, présentent des caractéristiques prometteuses avec des températures de décomposition exothermique élevées de près de 300°C . Ceux-ci pourraient être des candidats prometteurs pour des applications futures dans les explosifs thermiquement stables .

Mécanisme D'action

Target of Action

Sodium picramate is an aromatic nitro compound . It is primarily used as a non-reactive dye in hair coloring products .

Mode of Action

Sodium picramate, as an aromatic nitro compound, can act as a strong oxidizing agent . When mixed with reducing agents, including hydrides, sulfides, and nitrides, it may begin a vigorous reaction that culminates in a detonation . In the context of hair dyeing, sodium picramate interacts with hair proteins to produce a color change .

Biochemical Pathways

As a strong oxidizing agent, it can potentially affect various biochemical reactions by altering the redox state of the system .

Pharmacokinetics

It is known to be soluble in water , which could influence its absorption and distribution in the body.

Result of Action

The primary known effect of sodium picramate is its ability to impart color to hair when used in hair dye formulations . It is also known to be highly explosive and can produce toxic oxides of nitrogen during combustion .

Action Environment

The action of sodium picramate can be influenced by various environmental factors. For instance, it is highly flammable and may explode if exposed to heat, flame, friction, or shock . It is also soluble in water, which can affect its stability and efficacy .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Sodium picramate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to react vigorously with reducing agents, including hydrides, sulfides, and nitrides, which can lead to detonation . Sodium picramate also interacts with aromatic nitro compounds, which are strong oxidizing agents . These interactions highlight the compound’s reactivity and potential for use in biochemical applications.

Cellular Effects

Sodium picramate has been observed to have various effects on different types of cells and cellular processes. It is used in hair dye formulations, where it is absorbed minimally through the skin . Sodium picramate has been shown to be mutagenic in bacteria but not in mouse cells in vitro . Additionally, it has been reported to induce mild sensitization reactions in guinea pigs . These findings suggest that sodium picramate can influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of sodium picramate involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. Sodium picramate is used as a direct hair coloring agent in both non-oxidative and oxidative hair dye formulations . It is stable under oxidative conditions and does not react with other components in the formulation . The compound’s stability and non-reactivity in these formulations suggest that it exerts its effects through direct binding interactions with biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium picramate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Sodium picramate is stable under conditions used in oxidative hair dye formulations . It can degrade when exposed to prolonged heat, emitting toxic fumes . Long-term studies have shown that sodium picramate does not produce gross or microscopic changes in skin when applied biweekly for 13 weeks .

Dosage Effects in Animal Models

The effects of sodium picramate vary with different dosages in animal models. The compound has been tested for its toxicity and sensitization potential. The lethal dose (LD50) for picramic acid, the parent compound of sodium picramate, in mice is 378 mg/kg . Sodium picramate has been shown to induce mild sensitization reactions in guinea pigs at a concentration of 2% . These studies indicate that sodium picramate can have toxic or adverse effects at high doses.

Metabolic Pathways

Sodium picramate is involved in various metabolic pathways, interacting with enzymes and cofactors. It is a metabolite of picric acid and can be synthesized through the neutralization of picramic acid with caustic soda . Sodium picramate is soluble in water, alcohol, benzene, glacial acetic acid, aniline, and ether . These properties suggest that sodium picramate can influence metabolic flux and metabolite levels in biochemical reactions.

Transport and Distribution

The transport and distribution of sodium picramate within cells and tissues involve interactions with transporters and binding proteins. Sodium picramate is absorbed minimally through the skin when used in hair dye formulations . It is distributed within the hair shaft, where it combines with other ingredients to produce the coloring mixture . These interactions highlight the compound’s ability to localize and accumulate in specific tissues.

Subcellular Localization

Sodium picramate’s subcellular localization and its effects on activity or function are influenced by targeting signals and post-translational modifications. The compound is used as a direct hair coloring agent and is stable under oxidative conditions . Sodium picramate’s localization within the hair shaft and its stability suggest that it may be directed to specific compartments or organelles through targeting signals.

Propriétés

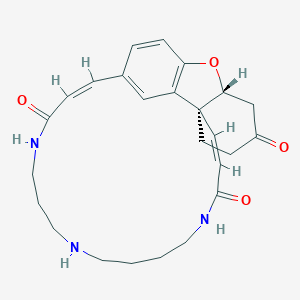

IUPAC Name |

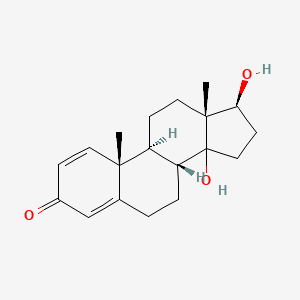

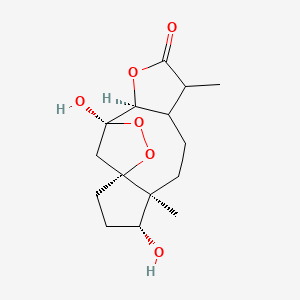

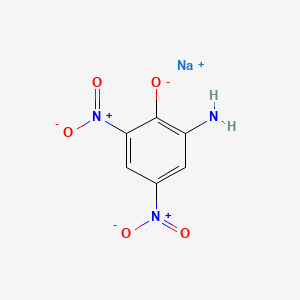

sodium;2-amino-4,6-dinitrophenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O5.Na/c7-4-1-3(8(11)12)2-5(6(4)10)9(13)14;/h1-2,10H,7H2;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENNEPPWFZYINW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)[O-])[N+](=O)[O-])[N+](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N3O5.Na, C6H4N3NaO5 | |

| Record name | SODIUM PICRAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19650 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

91-96-3 (Parent) | |

| Record name | 2-Amino-4,6-dinitrophenol, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000831527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2061193 | |

| Record name | Sodium picramate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium picramate appears as a yellow solid. Toxic by inhalation and skin absorption. Primary hazard is fire with either a minor blast or projection hazard or both, but no mass explosion hazard. May explode under prolonged exposure to heat. | |

| Record name | SODIUM PICRAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19650 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

831-52-7 | |

| Record name | SODIUM PICRAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19650 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-4,6-dinitrophenol, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000831527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-amino-4,6-dinitro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium picramate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-amino-4,6-dinitrophenoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | sodium 2-amino-4,6-dinitrophenoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PICRAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4988SZV57R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

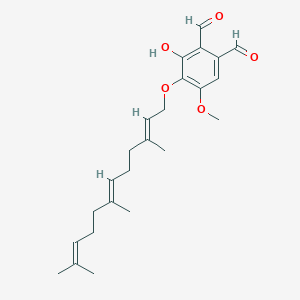

![(4E,7E,10E,13E,16E,19E)-N-[2-(3,4-dihydroxyphenyl)ethyl]docosa-4,7,10,13,16,19-hexaenamide](/img/structure/B1233807.png)

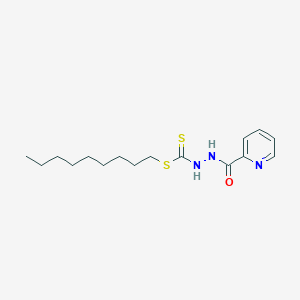

![3,5-diamino-N-[amino-[(2,4-dichlorophenyl)methylimino]methyl]-6-chloro-2-pyrazinecarboxamide](/img/structure/B1233808.png)